Tert-butyl ethynylcarbamate Tert-butyl ethynylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650953
InChI: InChI=1S/C7H11NO2/c1-5-8-6(9)10-7(2,3)4/h1H,2-4H3,(H,8,9)
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

Tert-butyl ethynylcarbamate

CAS No.:

Cat. No.: VC17650953

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl ethynylcarbamate -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name tert-butyl N-ethynylcarbamate
Standard InChI InChI=1S/C7H11NO2/c1-5-8-6(9)10-7(2,3)4/h1H,2-4H3,(H,8,9)
Standard InChI Key GUYPPHBMERDPFW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC#C

Introduction

Chemical Structure and Identity

Tert-butyl ethynylcarbamate (IUPAC name: tert-butyl ethynylcarbamate) has the molecular formula C₇H₁₁NO₂ and a molecular weight of 153.17 g/mol. Its structure consists of a carbamate group (–NH–CO–O–) where the nitrogen atom is substituted with a tert-butyl (–C(CH₃)₃) group and an ethynyl (–C≡CH) group . The tert-butyl group provides steric bulk, enhancing stability during synthetic reactions, while the ethynyl moiety offers reactivity for further functionalization via click chemistry or cross-coupling reactions .

Key structural features:

  • tert-Butyl group: Imparts thermal and chemical stability.

  • Ethynyl group: Enables participation in Huisgen cycloaddition (click chemistry) and Sonogashira coupling.

  • Carbamate linkage: Serves as a protected amine precursor, critical in peptide synthesis .

Synthesis Methods

The synthesis of tert-butyl ethynylcarbamate typically involves multi-step protocols to introduce both the tert-butyl and ethynyl groups. Below are representative methodologies:

Protection of Amines with Boc Anhydride

A common approach involves reacting a primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For ethynyl derivatives, propargylamine (HC≡C–CH₂–NH₂) is protected to yield the tert-butyl carbamate :

HC≡C–CH₂–NH₂ + Boc2OBaseHC≡C–CH₂–NH–Boc\text{HC≡C–CH₂–NH₂ + Boc}_2\text{O} \xrightarrow{\text{Base}} \text{HC≡C–CH₂–NH–Boc}

This method, reported by Cheraiet et al., achieves yields >90% under catalyst-free, aqueous conditions .

Lithiation and Alkynylation

Physicochemical Properties

Tert-butyl ethynylcarbamate exhibits distinct physical and chemical characteristics:

PropertyValueSource
Melting Point38–41°C (decomposes)
Boiling Point190–218°C (estimated)
SolubilityChloroform, THF, DCM
Density1.12–1.13 g/cm³
Refractive Index1.42–1.44

The compound is hygroscopic and requires storage under inert conditions to prevent hydrolysis of the carbamate group . Its IR spectrum shows characteristic peaks at ~3300 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (C=O stretch), and ~2100 cm⁻¹ (C≡C stretch) .

Applications in Organic Synthesis

Peptide and Protein Modification

The tert-butyl carbamate (Boc) group is widely used to protect amines during solid-phase peptide synthesis (SPPS). Ethynyl-functionalized Boc derivatives enable site-specific modifications via click chemistry. For example, Peng et al. utilized ethynylcarbamates to synthesize ubiquitinated peptides, critical in studying post-translational modifications .

Medicinal Chemistry

Ethynylcarbamates serve as precursors to bioactive molecules. In a 2023 study, tert-butyl ethynylcarbamate derivatives were key intermediates in synthesizing DOT1L inhibitors, which show promise in treating MLL-rearranged leukemia . The ethynyl group facilitated late-stage diversification through CuAAC (copper-catalyzed azide-alkyne cycloaddition) .

Materials Science

The ethynyl moiety enables polymerization via alkyne metathesis or cycloaddition, producing polycarbamates with tunable thermal properties. Such polymers are explored as coatings and drug delivery vehicles .

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